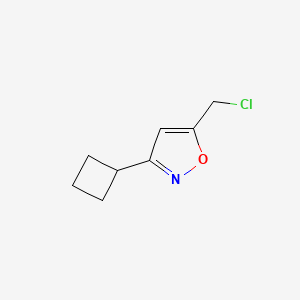

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

Description

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chloromethyl group at position 5 and a cyclobutyl group at position 2. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 161.68 g/mol (EN300-1265968). The chloromethyl group enhances reactivity for further functionalization, while the cyclobutyl substituent introduces steric effects and conformational constraints, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

5-(chloromethyl)-3-cyclobutyl-1,2-oxazole |

InChI |

InChI=1S/C8H10ClNO/c9-5-7-4-8(10-11-7)6-2-1-3-6/h4,6H,1-3,5H2 |

InChI Key |

TZNWEATYGYLRKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NOC(=C2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with chloroacetyl chloride, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, optimizing the reaction conditions for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, replacing chlorine with other functional groups.

Mechanistic Insight :

-

The chloromethyl group’s electrophilicity facilitates direct displacement by nucleophiles (e.g., CN<sup>−</sup>, NH<sub>3</sub>).

-

In the presence of excess KCN, cyanomethyl intermediates may undergo decyanation via HCN elimination, forming alkanes (e.g., 3-cyclobutyl-1,2-oxazol-5-ylpropane) .

Elimination Reactions

Under basic conditions, dehydrohalogenation produces a vinyl-oxazole derivative.

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | DMF | 80°C | 3-Cyclobutyl-1,2-oxazol-5-ylethene | 68% |

| DBU | THF | RT | Same as above | 72% |

Key Notes :

-

The reaction proceeds via E2 elimination, forming a conjugated double bond adjacent to the oxazole ring .

-

The cyclobutyl group remains intact due to its strain-resistant structure.

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings , enabling C–C bond formation.

| Catalyst | Reagent | Conditions | Product |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | Toluene, 100°C | 5-(Benzyl)-3-cyclobutyl-1,2-oxazole |

| CuI | Terminal alkyne | DMF, 80°C | 5-(Alkynylmethyl)-3-cyclobutyl-1,2-oxazole |

Mechanism :

-

Suzuki-Miyaura coupling replaces chlorine with aryl/alkyl groups via oxidative addition and transmetallation .

-

Sonogashira coupling introduces alkynes using copper co-catalysis.

Cyclization and Ring-Opening Reactions

The oxazole ring’s electron-deficient nature allows cycloadditions and ring modifications .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| [3+2] Cycloaddition | Nitrile oxide, RT | Bicyclic oxazolo-isoxazoline derivative |

| Acid hydrolysis | HCl (conc.), 120°C, 6 hrs | Cyclobutylacetic acid + ammonia byproducts |

Observations :

-

Cycloadditions exploit the oxazole’s dienophilic character .

-

Strong acids hydrolyze the oxazole ring, cleaving C–N bonds .

Functionalization of the Cyclobutyl Group

The cyclobutyl substituent undergoes strain-driven ring-opening or functionalization .

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H<sub>2</sub>, Pd/C, 50 psi | Saturated cyclohexyl derivative |

| Photolysis | UV light, benzene | Fragmentation to ethylene derivatives |

Limitations :

Scientific Research Applications

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

(a) 5-(Chloromethyl)-3-methoxy-1,2-oxazole

- Molecular formula: C₅H₆ClNO₂

- Molecular weight : 147.56 g/mol (CAS: 35166-40-6).

- Key features: Replaces the cyclobutyl group with a methoxy (-OCH₃) group, reducing steric bulk but increasing polarity. The SMILES string COC1=NOC(=C1)CCl reflects this substitution.

- Applications : Used as a versatile scaffold in medicinal chemistry due to its ease of derivatization.

(b) 4-(Chloromethyl)-3-methyl-1,2-oxazole

- Molecular formula: Not explicitly stated, but likely C₅H₆ClNO.

- Key features : Methyl group at position 3 and chloromethyl at position 4, altering regiochemistry compared to the target compound.

Substituted 1,2,4-Oxadiazoles

(a) 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

- Molecular formula : C₉H₈ClN₃O

- Molecular weight : 209.63 g/mol (ESI-MS [M+H]⁺: m/z 195).

- Key features : A phenyl group at position 3 instead of cyclobutyl. The ¹H NMR spectrum shows aromatic protons at δ 8.04 (d, J = 7.8 Hz) and δ 7.58–7.46 (m).

- Synthetic yield : 80%, indicating efficient preparation under reported conditions.

(b) 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole

- Molecular formula : C₆H₉ClN₂O

- Molecular weight : 160.6 g/mol (CAS: 163619-94-1).

- Key features : A tert-butyl group at position 3 and a chlorine atom at position 3. The bulky tert-butyl group significantly increases steric hindrance compared to cyclobutyl.

Heteroaromatic-Substituted Analogs

(a) 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole

(b) 5-(Chloromethyl)-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

- Cyclobutyl vs. Phenyl : The cyclobutyl group in the target compound provides moderate steric hindrance compared to phenyl, balancing reactivity and stability.

- Chloromethyl Position : Position 5 chloromethyl (as in the target compound) vs. position 4 (e.g., 4-(chloromethyl)-3-methyl-1,2-oxazole) alters electronic distribution and derivatization pathways.

Spectral Comparisons

Biological Activity

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloromethyl group at position 5 and a cyclobutyl group at position 3 of the oxazole ring. Its molecular formula is CHClNO, with a molecular weight of approximately 171.62 g/mol. The presence of the chloromethyl group may facilitate interactions with biological targets, enhancing its pharmacological potential.

Biological Activity

Research indicates that oxazole derivatives, including 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, exhibit a variety of biological activities:

- Antimicrobial Activity : Oxazole compounds have shown promising results against various microbial strains. For instance, studies have demonstrated that certain oxazole derivatives possess significant antibacterial properties with Minimum Inhibitory Concentrations (MICs) in the range of 0.8 to 3.2 µg/ml against fungi such as Candida albicans and Aspergillus niger .

- Anticancer Potential : The chloromethyl group in this compound may play a role in inhibiting cancer cell proliferation. Preliminary studies suggest that similar compounds have been investigated for their ability to induce apoptosis in cancer cell lines .

- Enzyme Interaction : The compound can act as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Synthesis Methods

The synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole can be approached through various methods, often involving the reaction of cyclobutyl derivatives with chloromethyl oxazoles under controlled conditions. Here is a summary of synthetic routes:

| Method | Description |

|---|---|

| Method A | Reaction of cyclobutyl amine with chloromethyl oxazole in the presence of a base to form the desired product. |

| Method B | Cyclization of an appropriate precursor followed by chloromethylation to introduce the chloromethyl group. |

Case Studies

Recent studies have highlighted the biological activities associated with similar oxazole derivatives:

- Antimicrobial Efficacy : A study evaluated various oxazole derivatives against Candida species and found that certain modifications significantly enhanced their antimicrobial activity .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of oxazole derivatives on different cancer cell lines, revealing IC values indicating potent activity .

- Mechanistic Insights : Research has shown that the interaction between oxazole compounds and specific enzymes can lead to significant modulation of enzyme activity, suggesting potential therapeutic applications in enzyme regulation .

Q & A

Basic: What are the key steps for synthesizing 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, and how can reaction efficiency be optimized?

Answer:

A robust synthesis involves nucleophilic substitution or cyclization reactions. For example, describes a method for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole using 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with Cs₂CO₃ in DMF. Adapting this for the cyclobutyl group:

Use cyclobutylcarboxylic acid derivatives as starting materials.

Optimize reaction time (16–18 hours) and temperature (room temperature) to avoid side reactions.

Monitor progress via TLC or HPLC.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key parameters for efficiency:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Base selection : Cs₂CO₃ improves chloride displacement kinetics .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering in the cyclobutyl group) or solvent interactions. Methodological approaches:

Variable-temperature NMR : Identify conformational changes (e.g., cyclobutyl ring strain) by analyzing splitting patterns at different temperatures.

DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate structural assignments .

X-ray crystallography : Resolve ambiguities via single-crystal analysis (as in ), which provides unambiguous bond lengths and angles .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

Use a combination of:

Chromatography :

- HPLC : C18 column, methanol/water mobile phase (retention time ~8–10 min).

- GC-MS : For volatile derivatives (e.g., silylated intermediates).

Spectroscopy :

- IR : Confirm oxazole C=N stretch (~1649 cm⁻¹) and C-Cl (~726 cm⁻¹) .

- NMR : Look for cyclobutyl protons (δ 2.5–3.5 ppm) and chloromethyl (–CH₂Cl) signals (δ 4.2–4.5 ppm) .

Elemental analysis : Match experimental vs. theoretical C/H/N percentages (e.g., C: 63.00%, H: 3.21% for a related compound in ) .

Advanced: What computational strategies predict the reactivity of the chloromethyl group in nucleophilic substitutions?

Answer:

Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 09, M06-2X/def2-TZVP) to identify electrophilic sites. The chloromethyl group’s LUMO is typically localized on the C–Cl bond.

Molecular Dynamics (MD) simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways.

Transition State (TS) optimization : Locate TS geometries for SN2 reactions using QST2 or NEB methods .

Basic: What safety protocols are essential when handling this compound?

Answer:

Refer to GHS guidelines ( ):

Hazard identification :

- Skin/eye irritation (Category 2).

- Acute toxicity (oral, Category 4).

Handling :

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Avoid contact with reducing agents (risk of HCl release).

Storage :

Advanced: How does the cyclobutyl group influence the compound’s electronic properties compared to phenyl analogs?

Answer:

Steric effects : Cyclobutyl’s puckered structure increases steric hindrance, slowing reactions at the oxazole ring (e.g., electrophilic substitution).

Electronic effects :

- Cyclobutyl’s electron-donating nature (via hyperconjugation) raises HOMO energy by ~0.5 eV vs. phenyl ( ).

- Chloromethyl’s electron-withdrawing effect counterbalances this, as shown in Hammett σ* values .

Basic: What synthetic routes are available for modifying the oxazole ring?

Answer:

Electrophilic substitution : Introduce substituents at C4 using HNO₃/H₂SO₄ (nitration) or Br₂/Fe (bromination).

Nucleophilic displacement : Replace Cl in chloromethyl group with amines (e.g., NH₃/EtOH, 60°C) .

Cross-coupling : Suzuki-Miyaura coupling at C5 using Pd(PPh₃)₄ and boronic acids .

Advanced: How can in silico modeling guide the design of derivatives for medicinal applications?

Answer:

Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. The oxazole ring’s planar structure facilitates π-π stacking with aromatic residues.

ADMET prediction : Use SwissADME to optimize logP (target ~2.5–4.0) and PSA (<90 Ų for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.